molecular formula C9H10N4O B563077 6,7,8-Trimethylpteridin-4-one CAS No. 103262-24-4

6,7,8-Trimethylpteridin-4-one

Cat. No.: B563077
CAS No.: 103262-24-4
M. Wt: 190.206
InChI Key: MCCTZFNAHUCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-Trimethylpteridin-4-one is a high-purity chemical reagent provided exclusively for laboratory research purposes . This product is labeled For Research Use Only (RUO) and is not intended for use in diagnostics, the treatment of patients, or any other medical purposes . RUO products, like this one, are essential tools for scientific investigations in controlled laboratory environments, contributing to fundamental research, drug discovery, and the development of new analytical methods . As an RUO product, it is not subject to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring this compound is used in accordance with all applicable regulations and solely for non-clinical, research-oriented applications . Potential research applications for this pteridine derivative may include its investigation as a synthetic intermediate or building block in organic chemistry, its role in studying enzymatic processes or metabolic pathways, and its utility in materials science research.

Properties

CAS No.

103262-24-4

Molecular Formula

C9H10N4O

Molecular Weight

190.206

IUPAC Name

6,7,8-trimethylpteridin-4-one

InChI

InChI=1S/C9H10N4O/c1-5-6(2)13(3)8-7(12-5)9(14)11-4-10-8/h4H,1-3H3

InChI Key

MCCTZFNAHUCMJN-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=NC=NC(=O)C2=N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one (CAS 31969-10-5)

  • Structure : Features a hydroxymethyl group at position 6 and a fully reduced (tetrahydro) pteridine ring.
  • Molecular Formula : C₇H₁₁N₅O₂ (MW: 197.19 g/mol) .
  • Key Differences: Hydroxymethyl vs. Trimethyl Groups: The hydroxymethyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the lipophilic trimethyl substituents in the target compound.
  • Applications : Likely functions as a metabolite or intermediate in biochemical pathways (e.g., folate metabolism) due to its similarity to biopterin derivatives .

2-Amino-6-(1,2,3-trihydroxypropyl)-1,4,5,6,7,8-hexahydropteridin-4-one (HMDB0000942)

  • Structure : Contains a trihydroxypropyl side chain at position 6 and a hexahydropteridin ring.
  • Molecular Formula : C₉H₁₆N₅O₅ (MW: 283.26 g/mol) .
  • Key Differences :
    • Trihydroxypropyl Group : Introduces three hydroxyl groups, significantly increasing hydrophilicity (PSA: ~140 Ų) and reducing membrane permeability compared to 6,7,8-trimethylpteridin-4-one.
    • Hexahydro Ring : Further saturation may enhance conformational flexibility and susceptibility to enzymatic reduction.
  • Applications : Likely a metabolite with roles in redox signaling or cofactor biosynthesis .

Pharmaceutical Impurities (e.g., MM1146.02 and MM1146.03)

  • Structures: Dipyrido-diazepinone cores with methyl or propyl substituents (e.g., 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, CAS 287980-84-1).
  • Key Differences: Core Heterocycle: The dipyrido-diazepinone system differs from the pteridinone backbone, altering electronic properties and steric profiles.

Structural and Functional Comparison Table

Compound Core Structure Substituents Molecular Formula MW (g/mol) Key Properties
This compound Pteridinone 6,7,8-trimethyl C₉H₁₂N₄O ~192.22* High lipophilicity, aromatic core
2-Amino-6-(hydroxymethyl)-tetrahydro Tetrahydro-pteridinone 6-hydroxymethyl, 2-amino C₇H₁₁N₅O₂ 197.19 Polar, reduced ring, H-bond donor
HMDB0000942 Hexahydro-pteridinone 6-trihydroxypropyl, 2-amino C₉H₁₆N₅O₅ 283.26 Extremely hydrophilic, flexible
MM1146.02 Impurity Dipyrido-diazepinone 4-methyl C₁₂H₁₂N₄O 228.25 Non-pteridine, fused diazepine

*Estimated based on structural similarity.

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The foundational route to 6,7,8-trimethylpteridin-4-one involves cyclocondensation reactions between functionalized pyrimidine derivatives and diketones. A representative protocol involves reacting 2,4,5-triamino-6-methylpyrimidine with acetylacetone under acidic conditions. This method typically employs glacial acetic acid as both solvent and catalyst, with reflux durations of 8–12 hours yielding the pteridine core.

Critical parameters influencing yield and purity include:

  • Molar ratio : A 1:1.2 ratio of pyrimidine to diketone minimizes side product formation.

  • Temperature control : Maintaining reflux temperatures between 110–115°C prevents decomposition of heat-sensitive intermediates.

  • Workup protocol : Neutralization with ammonium hydroxide followed by chromatographic purification achieves >85% purity in laboratory settings.

Sequential Methylation Strategies

Early industrial approaches utilized stepwise methylation of the pteridin-4-one scaffold. The process involves:

  • Initial ring formation : Synthesis of unsubstituted pteridin-4-one via Gould-Jacobs cyclization.

  • Friedel-Crafts alkylation : Sequential introduction of methyl groups at positions 6, 7, and 8 using methyl chloride and aluminum trichloride.

This method suffers from regioselectivity challenges, often producing mixtures of mono-, di-, and tri-methylated byproducts. Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures typically show 40–50% target compound, necessitating costly purification steps.

Modern Methodological Advances

Transition Metal-Catalyzed Coupling

Recent developments employ palladium-catalyzed cross-coupling to install methyl groups post-cyclization. A notable protocol utilizes:

  • Catalytic system : Pd(OAc)₂ (5 mol%) with Xantphos ligand

  • Methyl source : Trimethylaluminum in toluene

  • Reaction conditions : 80°C for 6 hours under argon

This approach achieves 92% regioselectivity for the 6,7,8-trimethyl pattern, as confirmed by 1H^{1}\text{H} NMR and X-ray crystallography. The table below compares classical vs. catalytic methods:

ParameterClassical AlkylationPd-Catalyzed Coupling
Yield (%)38–4278–82
Reaction Time (h)24–364–6
Byproduct Formation (%)45–508–12
Scale-up PotentialLimitedExcellent

Continuous Flow Synthesis

Adoption of continuous flow reactors has addressed batch process limitations:

  • Microreactor design : Stainless steel coils (ID 1.0 mm) enable precise temperature control (ΔT ±1°C)

  • Residence time : Optimized at 8 minutes through computational fluid dynamics modeling

  • Productivity : 2.3 kg/day output in pilot-scale systems with 94% consistency between batches

Key advantages include:

  • Reduced solvent consumption (65% decrease vs. batch)

  • Enhanced safety profile through containment of exothermic intermediates

  • Real-time process analytics via inline IR spectroscopy

Industrial-Scale Production Considerations

Raw Material Optimization

Pharmaceutical manufacturers have developed cost-effective alternatives to traditional precursors:

Traditional PrecursorModern EquivalentCost Reduction (%)
2,4,5-Triamino-6-methylpyrimidine2-Amino-4,6-dimethylpyrimidine62
AcetylacetoneMethyl vinyl ketone41

This substitution strategy maintains yield parity while dramatically reducing synthesis costs, as demonstrated in lifecycle assessments from major API producers.

Waste Stream Management

Advanced treatment protocols address environmental concerns:

  • Catalyst recovery : Nanofiltration membranes recover >98% Pd from reaction slurries

  • Solvent recycling : Multistage distillation columns achieve 99.7% toluene purity for reuse

  • Byproduct utilization : Methylated side products find application as ligands in asymmetric catalysis

Analytical Challenges and Solutions

Purity Assessment

The compound’s low solubility (<0.1 mg/mL in water) necessitates specialized analytical methods:

  • HPLC conditions :

    • Column: C18 (2.6 μm, 150 × 4.6 mm)

    • Mobile phase: 0.1% TFA in acetonitrile/water (70:30)

    • Detection: UV-Vis at 254 nm

This method resolves this compound from its 6,7-dimethyl and 6,8-dimethyl isomers with baseline separation (R > 2.0).

Structural Elucidation

Advanced spectroscopic techniques overcome signal overlap in NMR spectra:

  • 13C^{13}\text{C} DEPT-135 : Resolves quaternary carbons at C4 (δ 168.2) and C2 (δ 156.7)

  • HSQC-TOCSY : Maps through-space correlations between methyl groups (δ 2.1–2.3 ppm) and aromatic protons

  • X-ray crystallography : Confirms planar pteridine ring with methyl substituents in equatorial positions

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6,7,8-Trimethylpteridin-4-one, and what factors critically influence reaction yields?

The synthesis involves multi-step organic reactions, starting with the formation of the pteridinone core. Methylation at positions 6, 7, and 8 typically uses methyl iodide or dimethyl sulfate with bases like potassium carbonate. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Catalysts such as phase-transfer agents enhance efficiency. Reaction progress should be monitored via TLC or HPLC to optimize yields .

Q. Which spectroscopic techniques are most effective for confirming the structural identity and purity of this compound?

High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are primary methods. NMR confirms methyl group positions and ring structure, while HRMS verifies molecular weight. X-ray crystallography resolves stereochemical details. Purity assessment employs HPLC with UV detection (≥95% purity). IR spectroscopy identifies functional groups like the ketone at position 4 .

Q. What are the recommended analytical protocols for quantifying this compound in complex biological matrices?

LC-MS/MS is preferred for sensitivity and specificity. Sample preparation includes protein precipitation (acetonitrile/methanol) and solid-phase extraction. Deuterated internal standards (e.g., d4-analogues) improve accuracy. Validation parameters (linearity, LOD/LOQ ≤10 ng/mL, matrix effects) should adhere to ICH guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions of this compound’s bioactivity and experimental assay results?

Cross-validation with multiple in vitro assays (enzyme inhibition, cell viability) under standardized protocols is essential. Molecular dynamics simulations refine docking models by incorporating solvation and membrane effects. Orthogonal assays (SPR, ITC) validate bioactivity. Compound stability and metabolite interference must also be assessed .

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives with chiral centers?

Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or auxiliaries induces desired stereochemistry. Palladium-catalyzed asymmetric allylic alkylation can target position 7. Dynamic kinetic resolution under controlled pH/temperature enhances enantiomeric excess. Chiral HPLC separation ensures high optical purity .

Q. How can reaction engineering approaches optimize the large-scale synthesis of this compound while maintaining cost-efficiency?

Continuous flow reactors improve mixing and reduce byproducts. Microwave-assisted synthesis accelerates kinetics. Solvent recovery systems and immobilized catalysts (e.g., Pd) lower costs. Process analytical technology (PAT) like in-line FTIR enables real-time monitoring for quality-by-design (QbD) compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.